ATLa2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATLa2 is a novel synthetic molecule that has been developed for use in laboratory experiments. It is a derivative of the natural compound atropine, which is found in plants of the Solanaceae family. This compound is a highly potent, non-selective muscarinic receptor agonist, and has been shown to have a wide range of applications in the field of scientific research.

科学研究应用

抗炎和治疗潜力在疾病中的应用

ATLa2,作为稳定的阿司匹林诱导的脂联素的类似物,已被证明具有强大的抗炎效果。它可以抑制中性粒细胞的招募,在各种炎症模型中都有效。研究表明,无论是局部还是全身给药,都显示出其疗效,暗示了在炎症性疾病中的潜在治疗应用 (Clish et al., 1999)。

在动脉粥样硬化中的有效性

研究表明,this compound以及其他脂联素类似物可以减少动脉粥样硬化的发展。这表明this compound在心血管疾病治疗中可能发挥作用,特别是在管理动脉粥样硬化 (Bostrom et al., 2007)。

在神经学中的应用

this compound已被研究用于神经疾病的潜力,比如用于多发性硬化症的治疗。试验表明,像ATL1102这样的某些反义药物,可以靶向与this compound途径相关的RNA序列,显著减少复发-缓解型多发性硬化症的疾病活动 (Limmroth et al., 2014)。

在细胞周期和癌症研究中的作用

this compound的影响延伸到细胞过程,比如细胞周期,在那里它与特定的分子途径的相互作用可以影响细胞周期的进展。这对癌症研究具有重要意义,了解这些相互作用可以导致新的治疗策略 (Ma & Pederson, 2013)。

作用机制

Target of Action

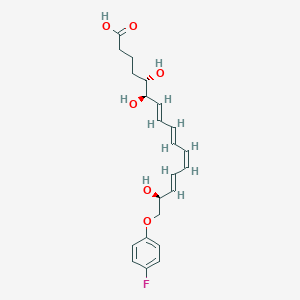

ATLa2, also known as (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid, primarily targets the Atlastin GTPase 2 (ATL2) . ATL2 is a protein coding gene involved in Golgi organization, endoplasmic reticulum tubular network membrane organization, and protein homooligomerization . Diseases associated with ATL2 include Spastic Paraplegia 3A and Spastic Paraplegia 31, Autosomal Dominant .

Mode of Action

ATL2 is a GTPase, which means it can bind and hydrolyze GTP, a molecule that provides energy for many cellular processes .

Biochemical Pathways

This compound’s interaction with ATL2 likely affects several biochemical pathways. ATL2 is involved in the organization of the Golgi apparatus and the endoplasmic reticulum tubular network membrane, both of which are crucial for protein synthesis and transport . Therefore, this compound may influence these pathways and their downstream effects.

Pharmacokinetics

A study has shown that this compound and its analogs have enhanced metabolic and chemical stability, suggesting a superior pharmacokinetic profile . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound and its analogs have been shown to have broad anti-inflammatory effects . They have been found to be effective in reducing inflammation when administered intravenously, orally, and topically . The exact molecular and cellular effects of this compound’s action are still under investigation.

属性

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO6/c23-17-12-14-19(15-13-17)29-16-18(24)8-5-3-1-2-4-6-9-20(25)21(26)10-7-11-22(27)28/h1-6,8-9,12-15,18,20-21,24-26H,7,10-11,16H2,(H,27,28)/b3-1-,4-2+,8-5+,9-6+/t18-,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDNLAXIZAOPT-KKHNZAGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does ATLa2 interact with cells to exert its anti-inflammatory effects?

A1: this compound, a fluorinated analog of the naturally occurring aspirin-triggered lipoxin A4, exhibits potent anti-inflammatory activity. Its mechanism of action primarily involves binding to the lipoxin A4 receptor (ALX) on the surface of immune cells, such as neutrophils and T cells [, ]. This interaction initiates a signaling cascade that ultimately inhibits the activation of pro-inflammatory pathways, leading to reduced production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and decreased recruitment of neutrophils to sites of inflammation [, ].

Q2: What is the structure of this compound and how does it compare to the native lipoxin A4?

A2: this compound, or 15-epi-16-(para-fluoro)-phenoxy-LXA4, is a synthetic analog of the naturally occurring aspirin-triggered lipoxin A4. It retains the core structure of lipoxin A4 but features a fluorine atom substitution at the para position of the phenoxy group attached to carbon 16. This modification enhances the molecule's stability in vivo compared to the native lipoxin A4 [].

Q3: Can you elaborate on the in vivo efficacy of this compound in preclinical models of inflammation?

A3: this compound has demonstrated significant anti-inflammatory effects in various preclinical models. For instance, in a mouse model of acute inflammation using a dorsal air pouch, this compound effectively inhibited TNF-α-induced leukocyte recruitment, showcasing greater potency than aspirin []. Additionally, topical application of this compound to mouse ear skin significantly reduced neutrophil infiltration triggered by inflammatory stimuli like leukotriene B4 and phorbol esters []. These findings highlight the therapeutic potential of this compound in treating inflammatory conditions.

Q4: What are the potential advantages of this compound over conventional anti-inflammatory agents like aspirin?

A4: this compound offers several potential advantages over conventional anti-inflammatory drugs like aspirin. Firstly, this compound demonstrates higher potency in inhibiting neutrophil recruitment compared to aspirin []. Secondly, this compound displays efficacy through both local and systemic delivery routes, suggesting versatility in its application []. Lastly, as this compound mimics the action of naturally occurring lipoxins, it may possess a superior safety profile compared to traditional non-steroidal anti-inflammatory drugs, which are often associated with gastrointestinal side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)

![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)